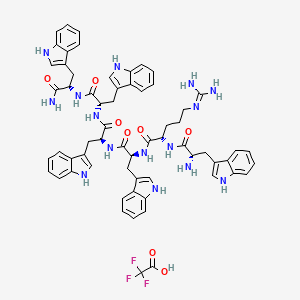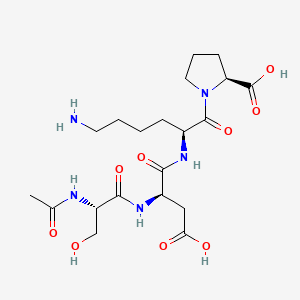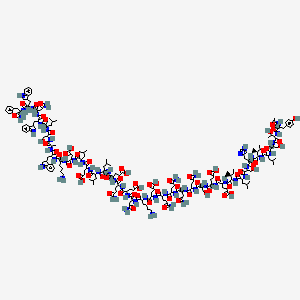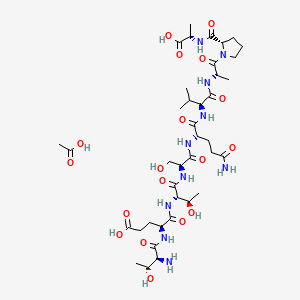
WRW4 Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WRW4 (trifluoroacetate salt) is a peptide antagonist of formyl peptide receptor 2 and formyl peptide receptor 3. It is known for its ability to inhibit increases in intracellular calcium and chemotaxis induced by formyl peptide receptor 1 and formyl peptide receptor 2 agonists . This compound has significant applications in immunology and inflammation research.
Preparation Methods
Synthetic Routes and Reaction Conditions: WRW4 (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acids .
Industrial Production Methods: In industrial settings, the synthesis of WRW4 (trifluoroacetate salt) follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: WRW4 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid-phase resin.
Major Products: The major product of these reactions is the WRW4 peptide itself, with trifluoroacetate as a counterion .
Scientific Research Applications
WRW4 (trifluoroacetate salt) has a wide range of applications in scientific research:
Immunology and Inflammation: It is used to study the role of formyl peptide receptors in immune response and inflammation.
Pulmonary Diseases: Research on acute lung injury and other pulmonary conditions utilizes WRW4 to understand the underlying mechanisms.
Neurodegenerative Diseases: It is employed in studies related to amyloid-beta-induced neurotoxicity, providing insights into diseases like Alzheimer’s.
Mechanism of Action
WRW4 (trifluoroacetate salt) exerts its effects by antagonizing formyl peptide receptor 2 and formyl peptide receptor 3. It inhibits the binding of agonists to these receptors, thereby preventing the downstream signaling pathways that lead to increases in intracellular calcium and chemotaxis . This inhibition affects various cellular processes, including superoxide production and chemotactic migration .
Comparison with Similar Compounds
WKYMVm: An agonist of formyl peptide receptors, used to study receptor activation.
MMK-1: Another formyl peptide receptor agonist, often used in similar research contexts.
Uniqueness of WRW4: WRW4 (trifluoroacetate salt) is unique in its high specificity and potency as an antagonist of formyl peptide receptor 2 and formyl peptide receptor 3. Its ability to inhibit receptor-mediated signaling with an IC50 of 0.23 micromolar makes it a valuable tool in research .
Properties
Molecular Formula |
C63H66F3N15O8 |
|---|---|
Molecular Weight |
1218.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H65N15O6.C2HF3O2/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46;3-2(4,5)1(6)7/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66);(H,6,7)/t44-,50-,51-,52-,53-,54-;/m0./s1 |
InChI Key |
KIPTTXFGLVJUMS-HNZNYIAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825566.png)





![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)



